molecular formula C13H10F2N2O2S B2720109 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide CAS No. 1396859-57-6

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide

Cat. No. B2720109
CAS RN: 1396859-57-6
M. Wt: 296.29
InChI Key: XDABLCKGFUDKSH-UHFFFAOYSA-N
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Description

“N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a similar compound, “6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine”, has been reported . It has a molecular formula of C6H8N2OS, an average mass of 156.206 Da, and a monoisotopic mass of 156.035736 Da .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide”. More research would be needed to provide a comprehensive analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine”, have been reported . It has a density of 1.4±0.1 g/cm3, a boiling point of 353.6±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Antibacterial Activity

The synthesis and antibacterial activity of pyranoquinoline derivatives have been explored . Researchers have investigated the potential of this compound and its fused derivatives against bacterial strains. The results indicate that certain pyranoquinoline derivatives exhibit antibacterial properties. Further studies are needed to elucidate the mechanism of action and optimize their efficacy.

Antiproliferative Activity

Although specific studies on the antiproliferative activity of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide are limited, it’s worth exploring its effects on cell proliferation. Researchers have synthesized related compounds and evaluated their antiproliferative potential . Investigating its impact on cancer cell lines could provide valuable insights.

Antiviral Properties

While there isn’t direct evidence for antiviral activity of this compound, related pyranoquinoline derivatives have demonstrated substantial antiviral effects . Considering the structural similarities, it’s plausible that N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide may also exhibit antiviral properties. Further studies are warranted to validate this hypothesis.

Hh Signaling Pathway Inhibition

Designing novel inhibitors for the Hedgehog (Hh) signaling pathway is crucial for cancer therapy. Researchers have explored pyranoquinoline derivatives as potential Hh pathway inhibitors . Investigating whether N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide affects Hh signaling could be promising.

Chemical Reactions and Functional Groups

The compound’s chemical reactivity has been studied. It reacts with carbon nucleophiles (e.g., phenyl isothiocyanate) and nitrogen nucleophiles (e.g., p-toluidine, benzylamine) to yield various derivatives . Understanding its behavior in different reactions can guide further applications.

properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2S/c14-7-2-1-3-8(15)11(7)12(18)17-13-16-9-4-5-19-6-10(9)20-13/h1-3H,4-6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDABLCKGFUDKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide

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